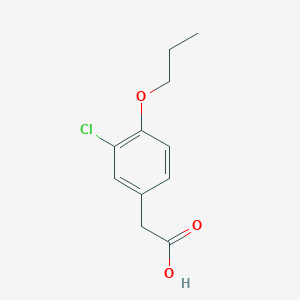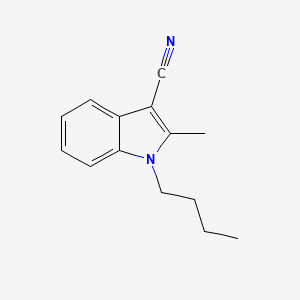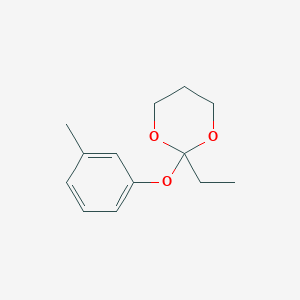![molecular formula C26H22Se2 B14180674 Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane CAS No. 919488-55-4](/img/structure/B14180674.png)
Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbiphenyl units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane typically involves the reaction of 4-methylbiphenyl with selenium reagents under controlled conditions. One common method includes the use of sodium selenide (Na2Se) in the presence of a suitable solvent, such as ethanol or methanol, followed by oxidation with hydrogen peroxide (H2O2) to form the diselenide bridge .
Industrial Production Methods
While specific industrial production methods for Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bridge can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide intermediates.
Substitution: The biphenyl units can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenol, and substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The diselenide bridge can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide intermediates. This interaction can affect cellular redox balance and influence signaling pathways involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methylbenzyl)diselane: Features a similar diselenide bridge but with benzyl units instead of biphenyl.
Diphenyl diselenide: Contains a diselenide bridge between two phenyl groups.
Dibenzyl diselenide: Similar structure with benzyl groups instead of biphenyl.
Uniqueness
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is unique due to its biphenyl units, which provide additional steric and electronic properties compared to simpler diselenides.
Eigenschaften
CAS-Nummer |
919488-55-4 |
|---|---|
Molekularformel |
C26H22Se2 |
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
1-methyl-4-[4-[[4-(4-methylphenyl)phenyl]diselanyl]phenyl]benzene |
InChI |
InChI=1S/C26H22Se2/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)27-28-26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
InChI-Schlüssel |
OTLQDPXTIIRPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[Se][Se]C3=CC=C(C=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
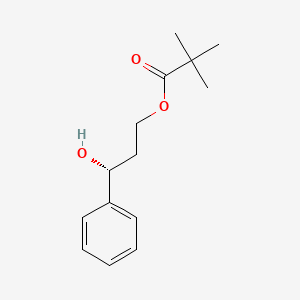
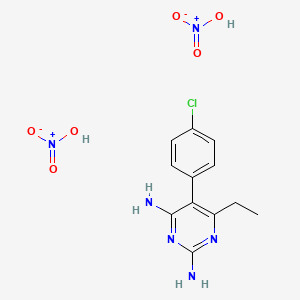
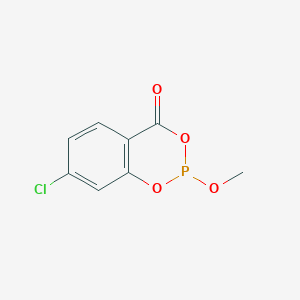
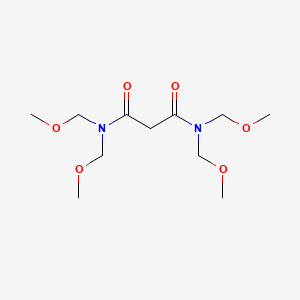
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
